molecular formula C9H7NO5 B2504192 Methyl 2-(4-nitrophenyl)-2-oxoacetate CAS No. 57699-27-1

Methyl 2-(4-nitrophenyl)-2-oxoacetate

Cat. No.: B2504192
CAS No.: 57699-27-1
M. Wt: 209.157
InChI Key: KCJNETLTNKSVGA-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-oxoacetate is an organic compound characterized by the presence of a nitrophenyl group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-nitrophenyl)-2-oxoacetate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2-(4-aminophenyl)-2-oxoacetate.

    Substitution: Various substituted esters depending on the nucleophile.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrophenyl)-2-oxoacetate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)-2-oxoacetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(4-chlorophenyl)-2-oxoacetate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 2-(4-methoxyphenyl)-2-oxoacetate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 2-(4-nitrophenyl)-2-oxoacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with different properties .

Biological Activity

Methyl 2-(4-nitrophenyl)-2-oxoacetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a nitrophenyl group and an ester functional group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

C9H9NO5\text{C}_9\text{H}_9\text{N}\text{O}_5

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitrophenyl moiety can be reduced to an amino group, allowing it to interact with various biological molecules, including proteins and enzymes.
  • Hydrolysis of Ester Group : The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may participate in biochemical pathways relevant to cellular processes.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. For instance, studies have shown its potential in inhibiting specific cancer cell lines through modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

This compound has been explored as a biochemical probe for enzyme inhibition. It has shown potential in targeting protein tyrosine phosphatase B (mPTPB), a virulence factor in Mycobacterium tuberculosis, which is crucial for bacterial survival within host macrophages . The compound's derivatives have been synthesized and tested for their inhibitory effects, demonstrating significant potency with IC50 values lower than 20 nM for some analogs .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated broad-spectrum activity against various pathogens, suggesting that this compound may share similar efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
(4-Nitrophenyl)methyl acetateStructureModerate anticancer activity
(4-Nitrophenyl)methyl formateStructureAntimicrobial properties
(4-Nitrophenyl)methyl propionateStructureEnzyme inhibition potential

This compound stands out due to its dual functionality as both a reactive probe in biochemical assays and a potential therapeutic agent.

Case Studies and Research Findings

  • Inhibition of mPTPB : A study demonstrated that this compound derivatives significantly inhibit mPTPB, providing insights into their mechanism as selective enzyme inhibitors .
    • Key Findings :
      • Compound 4t showed a Ki of 2.7 nM against mPTPB.
      • Selectivity was over 4500-fold compared to mammalian PTPs.
  • Anticancer Screening : In vitro studies using MCF-7 breast cancer cells indicated that exposure to this compound altered key metabolic pathways associated with cell proliferation and oxidative stress responses .
    • Results :
      • Significant changes were observed in gene expression related to the cell cycle.
      • The compound exhibited concentration-dependent effects on cell viability.

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJNETLTNKSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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